molecular formula C17H22F3NO4S B2617576 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-91-1

3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2617576
CAS No.: 339275-91-1
M. Wt: 393.42
InChI Key: JMICZEUUVKUWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a propanamide backbone substituted with a cyclohexylsulfonyl group at position 3, a hydroxyl group at position 2, and a methyl group at position 2. The trifluoromethyl (-CF₃) group enhances metabolic stability, while the cyclohexylsulfonyl moiety may influence receptor binding affinity and selectivity .

Structurally, it belongs to a class of androgen receptor modulators and shares similarities with nonsteroidal antiandrogens such as bicalutamide () and hydroxyflutamide derivatives (). Its synthesis likely involves sulfonation of a cyclohexyl precursor and subsequent coupling with a substituted phenylamine, analogous to methods described in .

Properties

IUPAC Name

3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO4S/c1-16(23,11-26(24,25)14-8-3-2-4-9-14)15(22)21-13-7-5-6-12(10-13)17(18,19)20/h5-7,10,14,23H,2-4,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICZEUUVKUWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide with related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound 3-cyclohexylsulfonyl, 2-hydroxy-2-methyl, N-[3-(trifluoromethyl)phenyl] ~425.4 (calculated) Hypothesized androgen receptor antagonism; enhanced lipophilicity due to cyclohexyl group
3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide (S-1) 4-fluorophenoxy, 2-hydroxy-2-methyl, N-[4-nitro-3-(trifluoromethyl)phenyl] 432.3 Selective androgen receptor modulator (SARM) with partial agonist activity in muscle
2-Hydroxyflutamide 2-hydroxy-2-methyl, N-[4-nitro-3-(trifluoromethyl)phenyl] 276.2 Antiandrogen; metabolically activated to active hydroxylated form
Bicalutamide 4-cyano-3-(trifluoromethyl)phenyl, 3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl 430.4 Nonsteroidal antiandrogen; FDA-approved for prostate cancer
3-Cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide 3-cyclohexyl, N-[4-(pyrimidin-2-ylsulfamoyl)phenyl] 402.5 Sulfonamide-based compound; potential kinase inhibitor

Key Findings:

Sulfonyl Group Variations: The target compound’s cyclohexylsulfonyl group distinguishes it from bicalutamide (4-fluorophenylsulfonyl) and S-1 (4-fluorophenoxy). In contrast, the sulfamoyl group in 3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide introduces hydrogen-bonding capacity, which may enhance target specificity .

Hydroxy and Methyl Substituents :

  • The 2-hydroxy-2-methyl motif is conserved across hydroxyflutamide, bicalutamide, and the target compound. This structural feature is critical for binding to the androgen receptor’s ligand-binding domain .
  • Hydroxyflutamide lacks a sulfonyl group, resulting in faster metabolic clearance compared to the target compound and bicalutamide .

Aromatic Amine Modifications :

  • The meta-trifluoromethylphenyl group in the target compound contrasts with the para-nitro/meta-trifluoromethylphenyl in S-1 and hydroxyflutamide. Meta-substitution may reduce steric hindrance, improving receptor binding kinetics .

Biological Activity: Bicalutamide’s 4-cyano group enhances receptor affinity, while the target compound’s cyclohexylsulfonyl group may confer unique off-target effects, such as interactions with sulfonylurea receptors .

Research Implications and Limitations

  • Pharmacokinetics : The cyclohexylsulfonyl group may prolong half-life but requires evaluation for cytochrome P450 interactions (e.g., CYP3A4) .
  • Synthetic Challenges : outlines sulfonation and coupling steps, but scalability of the cyclohexylsulfonyl intermediate remains unverified.
  • Contradictions : While hydroxyflutamide derivatives show predictable metabolic pathways, the target compound’s cyclohexylsulfonyl group introduces uncertainty in metabolite profiling .

Q & A

Q. What synthetic strategies are recommended for preparing 3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound likely involves coupling a cyclohexylsulfonyl-hydroxy-methyl propanamide core with a 3-(trifluoromethyl)phenylamine derivative. Key steps include:

  • Carboxylic Acid Activation : Use coupling reagents like EDCI/HOBt (as demonstrated for similar propanamide derivatives in ) to activate the carboxylic acid intermediate.
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for amide bond formation, with DCM preferred for minimizing side reactions.
  • Purification : Silica gel chromatography is critical for isolating the product, especially given the compound’s potential hydrophobicity from the trifluoromethyl and cyclohexyl groups.

Q. Yield Optimization Table :

ParameterExample ConditionsYield RangeReference
Coupling ReagentEDCI/HOBt in DCM45–52%
TemperatureRoom temperature or 0–5°C±5% variance
Reaction Time12–24 hrsOptimal

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the cyclohexylsulfonyl group (δ ~1.2–2.5 ppm for cyclohexyl protons; δ ~55–65 ppm for sulfonyl carbon) and the trifluoromethylphenyl moiety (δ ~120–125 ppm for CF₃ in ¹³C).
    • 19F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺) to confirm purity .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect hydrolytic degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects on the propanamide core?

Methodological Answer: Contradictions often arise from dynamic rotational barriers (e.g., hindered rotation of the trifluoromethylphenyl group) or solvent-dependent conformational changes. Strategies include:

  • Variable-Temperature NMR : Perform experiments at 25°C and -40°C to observe splitting of broad singlets into distinct peaks, confirming rotational isomerism .
  • Density Functional Theory (DFT) : Calculate expected chemical shifts for different conformers and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the cyclohexyl and methyl groups .

Example Data Conflict :
A ¹H NMR singlet for the methyl group (δ 1.4 ppm) may split under low-temperature conditions, indicating restricted rotation.

Q. What experimental approaches are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability :
    • Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
    • Acidic/alkaline conditions (pH 2–10) can identify pH-sensitive functional groups (e.g., sulfonyl or amide bonds) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected for sulfonamides) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclohexylsulfonyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the cyclohexylsulfonyl group with linear alkylsulfonyl (e.g., methyl, tert-butyl) or aryl sulfonyl groups.
  • Biological Assays :
    • Test analogs for receptor binding (e.g., androgen receptor antagonism, as seen in ) or enzyme inhibition.
    • Use radiolabeled ligands (e.g., [³H]Dofetilide in ) to quantify binding affinities.
  • Computational Modeling : Perform molecular docking to compare interactions of sulfonyl variants with target binding pockets .

Q. SAR Design Table :

Analog ModificationBiological EndpointKey Reference
Cyclohexyl → tert-butylReceptor binding affinity (IC₅₀)
Sulfonyl → carbonylMetabolic stability

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) or slow evaporation in DMSO/water.
  • Salt Formation : Introduce counterions (e.g., sodium or hydrochloride salts) to enhance crystallinity .
  • Cryocrystallography : For low-melting-point crystals, flash-freeze in liquid nitrogen to stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.